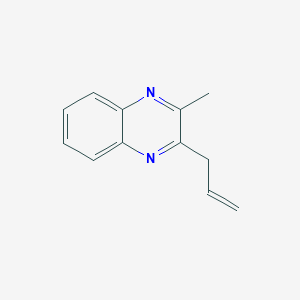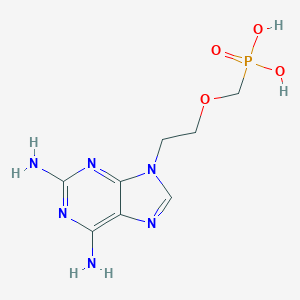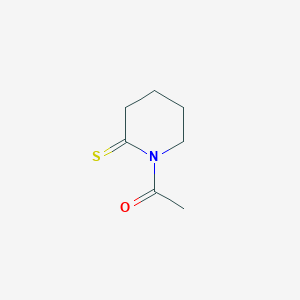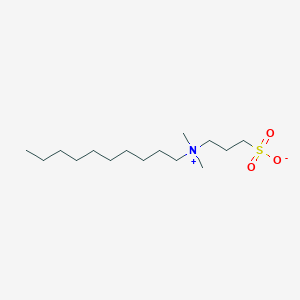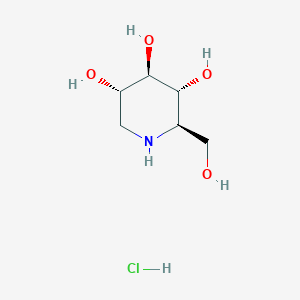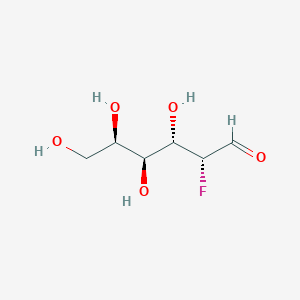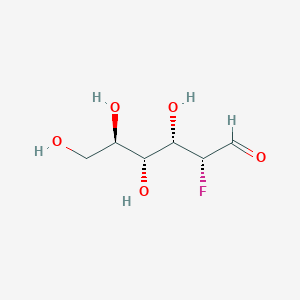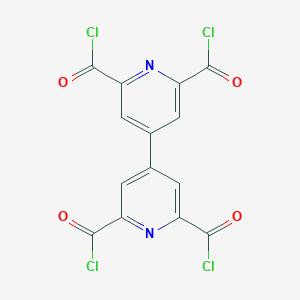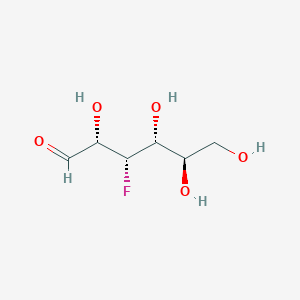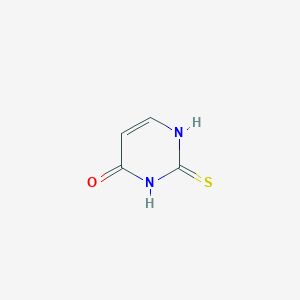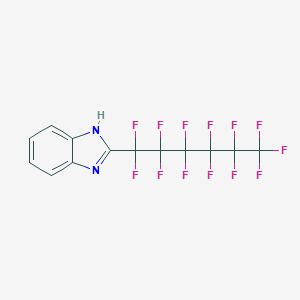
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6,7-Diaminoquinoxaline-2,3-dione derivatives involves several chemical reactions and methodologies. A notable method includes the treatment of 6,7-Diaminoquinoxaline-2,3-dione with substituted aromatic isothiocyanate to yield bis[3’-aryl thiocarbamido]-quinoxaline derivatives. These compounds, upon further cyclization with monochloroacetic acid in the presence of anhydrous sodium acetate and glacial acetic acid, afford bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline derivatives (Pawar & Bhise, 2008). Electrochemical synthesis routes have also been explored, demonstrating the versatility of synthetic approaches for this compound and its derivatives (Dowlati, Nematollahi, & Othman, 2012).
Molecular Structure Analysis
Structural analysis of 6,7-Diaminoquinoxaline-2,3-dione derivatives reveals a planar quinoxaline ring system. The dihedral angles between the quinoxaline ring and substituent phenyl rings indicate the spatial arrangement and potential intermolecular interactions, critical for understanding the compound's reactivity and properties (Janati et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 6,7-Diaminoquinoxaline-2,3-dione derivatives are diverse, including acetoxylation reactions that provide insights into the compound's reactivity. Such reactions highlight the functional group transformations and the potential for creating complex molecular architectures (Zhou, Weber, & Keana, 1995).
Physical Properties Analysis
The crystalline structure and hydrogen bonding patterns of 6,7-Diaminoquinoxaline-2,3-dione derivatives contribute significantly to their physical properties. Analysis of these structures through X-ray crystallography and other techniques provides valuable information on the compound's stability, solubility, and potential applications (Wang, 2011).
Chemical Properties Analysis
The chemical properties of 6,7-Diaminoquinoxaline-2,3-dione derivatives are characterized by their reactivity towards various functional group transformations and their interaction with biological targets. These interactions are crucial for designing compounds with specific biological or chemical properties (Yoneda & Ogita, 1989).
科学的研究の応用
Antibacterial Activity
6,7-Diaminoquinoxaline-2,3-dione has been utilized in the synthesis of compounds that exhibit antibacterial activity. A study by Pawar and Bhise (2008) investigated derivatives of 6,7-diaminoquinoxaline-2,3-dione for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria (Pawar & Bhise, 2008).
Analgesic Activity
Research by Visagaperumal et al. (2016) explored the analgesic properties of compounds derived from 6,7-diaminoquinoxaline-2,3-dione. Their findings indicated significant analgesic effects in the synthesized compounds (Visagaperumal et al., 2016).
Assay of Methylglyoxal
McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 6,7-diaminoquinoxaline-2,3-dione, in a liquid chromatographic fluorimetric assay for methylglyoxal, a compound relevant in biological systems (McLellan & Thornalley, 1992).
NMDA Receptor Antagonism
6,7-Diaminoquinoxaline-2,3-dione derivatives have been studied for their potential as NMDA receptor antagonists. Yoneda and Ogita (1989) identified a specific glycine antagonist, DCQX, which impacted NMDA-mediated responses (Yoneda & Ogita, 1989).
Synthesis of Chiral Compounds
Research by Sun et al. (1996) focused on the synthesis of chiral 1-(2‘-amino-2‘-carboxyethyl)-1,4-dihydroquinoxaline-2,3-diones, exploring their activity as receptor agonists and antagonists (Sun et al., 1996).
Electrochemical Synthesis
Dowlati et al. (2012) demonstrated the electrochemical synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, a compound derived from 6,7-diaminoquinoxaline-2,3-dione, showcasing its potential in chemical synthesis (Dowlati et al., 2012).
特性
IUPAC Name |
6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLMGIXAVUEGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

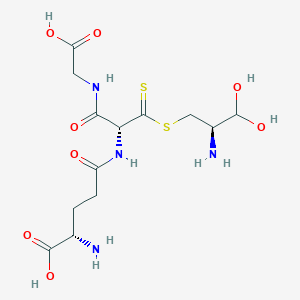
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
